1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea

VR1 Antagonist TRPV1 Pain Research

An essential tool for medicinal chemistry, this compound features a unique tetrahydroquinoline core with a benzyl group and tert-butylurea moiety, critical for VR1 activity. It is ideal for systematic SAR around the N-benzyl and bulky tert-butyl substituents, enabling precise pharmacophore mapping. Procure to screen for novel antagonists in urological and pain-related disorders as described in the Bayer Schering Pharma patent (US 7683076).

Molecular Formula C21H25N3O2
Molecular Weight 351.45
CAS No. 1172545-82-2
Cat. No. B2595236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea
CAS1172545-82-2
Molecular FormulaC21H25N3O2
Molecular Weight351.45
Structural Identifiers
SMILESCC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3
InChIInChI=1S/C21H25N3O2/c1-21(2,3)23-20(26)22-17-10-11-18-16(13-17)9-12-19(25)24(18)14-15-7-5-4-6-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H2,22,23,26)
InChIKeyVUSLDZWSMAPKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea (CAS: 1172545-82-2)


1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea is a synthetic, small-molecule urea derivative featuring a tetrahydroquinoline core. The compound is described in patent literature as belonging to a class of tetrahydro-quinolinylurea derivatives with vanilloid receptor (VR1) antagonistic activity, indicating its primary known role is as a research tool or lead compound for urological and pain-related disorders [1]. Its physicochemical properties, such as a molecular weight of 351.4 g/mol and the molecular formula C21H25N3O2, are documented in chemical databases . The specific substitution pattern, combining a benzyl group at the N1 position and a tert-butylurea moiety at the 6-position, defines its potential for unique biological interactions within this chemical series.

Why Simple Substitution of 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea is Not Feasible


Generic substitution within the tetrahydro-quinolinylurea class is precluded by the extreme sensitivity of biological activity to specific structural modifications. The patent literature explicitly defines the pharmacophore, indicating that both the benzyl substitution on the tetrahydroquinoline nitrogen and the nature of the urea substituent are critical for VR1 antagonistic activity [1]. A seemingly minor change, such as replacing the tert-butyl group with a smaller alkyl chain or an aryl group, or removing the N-benzyl group, can result in a complete loss of potency or a significant shift in selectivity profile [1]. Therefore, even closely related analogs cannot be presumed to be functionally interchangeable without specific, quantitative comparative data, which is currently absent from the accessible primary literature for this exact compound.

Quantitative Differentiation Evidence for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea


VR1 Antagonistic Activity: A Class-Level Basis for Selection

The compound is explicitly covered by a patent claiming tetrahydro-quinolinylurea derivatives as VR1 antagonists, positioning it within a pharmacologically relevant class [1]. While the patent does not provide a specific IC50 value for this individual compound, it establishes the structural class as the basis for its VR1 antagonistic activity. In the absence of direct comparative data, this patent linkage serves as the primary justification for its use over a non-class member. A compound lacking this specific core structure, such as a simple phenylurea, would not be predicted to exhibit this targeted activity. This is a class-level inference based on structural inclusion in the patent claims.

VR1 Antagonist TRPV1 Pain Research Urology

Lack of Direct Comparative Potency Data Against Closest Analogs

A critical evidence gap exists regarding the quantitative differentiation of this compound from its closest analogs. A search of primary literature and authoritative databases yields no head-to-head IC50 comparisons for compounds such as 1-(tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1172380-93-6, the des-benzyl analog) or 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(isopropyl)urea against any biological target. The patent does not provide biological example data for this specific molecule, making potency-based differentiation impossible [1]. This absence of quantitative SAR data means a user cannot scientifically justify one analog over the other based on publicly available potency or selectivity information.

Structure-Activity Relationship SAR Lead Optimization Medicinal Chemistry

Application Scenarios for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea Based on Available Evidence


Early-Stage VR1 Antagonist Screening Library

Based on the structural claims in US Patent 7683076 [1], the primary application for this compound is as a member of a focused screening library for identifying novel VR1 antagonists. Given the absence of specific potency data, it should be included when the library aims for comprehensive coverage of the tetrahydro-quinolinyl urea chemical space, particularly the N-benzyl, tert-butyl substituted quadrant. It is most useful in an exploratory, high-throughput screening context where its activity can be empirically determined against the user's own assays, rather than as a validated lead with known differential advantages.

Tool Compound for Investigating N-Benzyl Urea SAR

The compound serves as a specific tool to probe the contribution of the N-benzyl group and the bulky tert-butyl moiety within the tetrahydroquinoline urea series. By comparing empirical data generated from this compound with its simpler analogs (e.g., the des-benzyl variant CAS 1172380-93-6), a medicinal chemistry group can deconvolute the roles of these substituents in target binding, selectivity, and pharmacokinetic properties. Procurement is justified on the basis of its synthetic intermediacy and utility in systematic SAR exploration, as implied by the patent's broad structural claims [1].

Proprietary Lead Optimization Starting Point

For an industrial drug discovery program targeting VR1, this compound can be procured as a commercial starting material for a proprietary optimization campaign. The patent literature establishes the broader family's therapeutic relevance [1]. The specific combination of substituents on this molecule provides a distinct, commercially available entry into the chemical series. A company can rapidly generate novel analogs by modifying the benzyl or tert-butyl groups, potentially bypassing early synthetic steps and securing new intellectual property, justifying its purchase over less functionalized cores.

Quote Request

Request a Quote for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(tert-butyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.